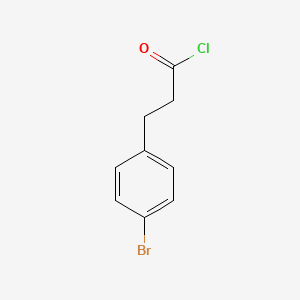

3-(4-Bromophenyl)propanoyl chloride

Übersicht

Beschreibung

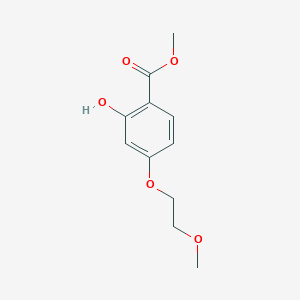

“3-(4-Bromophenyl)propanoyl chloride” is a chemical compound with the molecular formula C9H8BrClO . It is a derivative of propanoyl chloride, where one of the hydrogen atoms in the propionyl group is replaced by a 4-bromophenyl group .

Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)propanoyl chloride” consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a 4-bromophenyl group (a phenyl ring with a bromine atom at the 4-position) . The average mass of the molecule is 247.516 Da, and the monoisotopic mass is 245.944702 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromophenyl)propanoyl chloride” include a molecular weight of 247.516 Da and a density of 1.5±0.1 g/cm3 . It has a boiling point of 306.2±25.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of SAM-Based Junctions

3-(4-Bromophenyl)propanoyl chloride is used in the synthesis of SAM-based junctions, which are used in molecular diode-based logic . The compound is prepared from 3-(4-bromophenyl)propanoic acid and oxalyl chloride .

Reactions at the Benzylic Position

This compound can undergo reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution .

Acylation of 4-Aryl-Substituted 3,4-Dihydropyrimidine(1H)-2-Thiones

3-(4-Bromophenyl)propanoyl chloride is used in the acylation of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones to give bicyclic pyrimido[2,1-b][1,3]thiazines .

Preparation of Brominated Poly(Ethylene Glycol) Methacrylate

The compound reacts with poly(ethylene glycol) methacrylate to yield brominated poly(ethylene glycol) methacrylate .

Safety and Hazards

“3-(4-Bromophenyl)propanoyl chloride” is considered hazardous. It is combustible and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area . In case of contact, immediate medical attention is required .

Wirkmechanismus

Target of Action

It’s known that halides like this compound often participate in nucleophilic substitution reactions . The specific targets would depend on the biological or chemical context in which the compound is used.

Mode of Action

3-(4-Bromophenyl)propanoyl chloride can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces the chloride ion in the compound. The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved .

Biochemical Pathways

The compound’s ability to participate in nucleophilic substitution reactions suggests it could potentially influence a variety of biochemical pathways, depending on the specific biological or chemical context .

Result of Action

The molecular and cellular effects of 3-(4-Bromophenyl)propanoyl chloride’s action would depend on the specific biological or chemical context in which it is used. Given its potential to participate in nucleophilic substitution reactions, it could potentially influence a variety of molecular and cellular processes .

Action Environment

The action, efficacy, and stability of 3-(4-Bromophenyl)propanoyl chloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemical species, and the temperature .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDFDICITFVSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3144550.png)

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/structure/B3144556.png)

![5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3144581.png)

![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)